molecular formula C5H11Cl2N3O B1381074 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride CAS No. 1803610-48-1

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride

Cat. No. B1381074
M. Wt: 200.06 g/mol
InChI Key: XCXLGGCJOGUBSF-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological systems or industrial processes.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions for each step, and the yield and purity of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound. Techniques used include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, mechanism, and conditions for each reaction.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Synthesis and Pathways

3-(Aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride serves as a crucial building block in synthetic organic chemistry. It is utilized in the development of various biologically significant heterocyclic compounds. Patel (2017) in "World Journal of Pharmacy and Pharmaceutical Sciences" emphasizes its role in synthesizing heterocyclic compounds through one-pot multicomponent reactions, showcasing its versatility in chemical synthesis (Patel, 2017).

Molecular Structure and Hydrogen Bonding

The molecular structure of compounds containing this chemical often exhibits significant hydrogen bonding interactions. Quiroga et al. (2010) in "Acta Crystallographica Section C" discuss the hydrogen-bonded chain formation in related compounds, highlighting the importance of hydrogen bonding in defining their structure (Quiroga et al., 2010).

Sonochemical Synthesis

Sonochemical methods have been used for the synthesis of novel compounds involving 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride. Roshan et al. (2012) in "Chinese Chemical Letters" describe an ultrasound-assisted preparation of novel pyrazolo[3,4-b]pyridin-6(7H)-ones, indicating the effectiveness of sonochemical methods in synthesizing derivatives (Roshan et al., 2012).

Crystallographic Investigations

Crystallographic studies have been pivotal in understanding the structural aspects of derivatives of this compound. Hayvalı et al. (2010) in "Acta Chimica Slovenica" conducted crystallographic investigations to understand the tautomeric equilibria and molecular structures of Schiff base ligands related to this compound (Hayvalı et al., 2010).

Antimicrobial and Antitumor Activities

Compounds derived from 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride have been studied for their antimicrobial and antitumor activities. Titi et al. (2020) in "Journal of Molecular Structure" synthesized and characterized pyrazole derivatives to identify antitumor, antifungal, and antibacterial pharmacophore sites, showcasing its potential in therapeutic applications (Titi et al., 2020).

Computational Studies and Drug Design

The compound has also been subject to computational studies for drug design. Singh et al. (2009) in "Iranian Journal of Biotechnology" performed computational structure-activity relationship studies, highlighting its significance in the rational design of pharmacologically active molecules (Singh et al., 2009).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, and the precautions to take. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential applications or areas of research involving the compound. It could include new reactions, uses in medicine or industry, or environmental implications.


Please note that the availability of this information depends on the specific compound and the extent of research that has been done on it. For a specific compound like “3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride”, you would need to consult the primary literature or databases dedicated to chemical information. If you have access to a university library, they can often provide access to these resources. Alternatively, you can use public databases like PubChem, ChemSpider, or the Protein Data Bank (PDB).


properties

IUPAC Name

5-(aminomethyl)-2-methyl-4H-pyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.2ClH/c1-8-5(9)2-4(3-6)7-8;;/h2-3,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXLGGCJOGUBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride

CAS RN

1803610-48-1
Record name 3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Reactant of Route 2
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Reactant of Route 4
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Reactant of Route 5
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride
Reactant of Route 6
3-(aminomethyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride

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